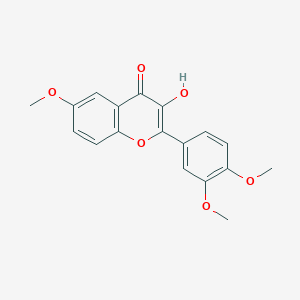
3-Hydroxy-6,3',4'-trimethoxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6,3’,4’-trimethoxyflavone is a flavonoid compound known for its diverse biological activities. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom. This compound is characterized by the presence of three methoxy groups and one hydroxyl group attached to its flavone backbone, contributing to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,3’,4’-trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid precursor. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of 3-Hydroxy-6,3’,4’-trimethoxyflavone may involve the extraction of the compound from natural sources, such as plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
化学反应分析
Types of Reactions
3-Hydroxy-6,3’,4’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the flavone structure can be reduced to form a dihydroflavone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroflavones with enhanced biological activities.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its bioactive properties, it is investigated for potential therapeutic applications in treating diseases such as cancer and inflammation.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The biological effects of 3-Hydroxy-6,3’,4’-trimethoxyflavone are mediated through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like PI3K/Akt and MAPK.
相似化合物的比较
3-Hydroxy-6,3’,4’-trimethoxyflavone can be compared with other similar flavonoid compounds, such as:
3-Hydroxy-5,7,4’-trimethoxyflavone: Similar structure but with different positions of methoxy groups, leading to variations in biological activities.
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone: Another flavonoid with additional hydroxyl groups, which may enhance its antioxidant properties.
3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone: Contains more methoxy groups, potentially increasing its lipophilicity and bioavailability.
Each of these compounds has unique structural features that influence their chemical reactivity and biological activities, highlighting the importance of structural modifications in flavonoid research.
属性
分子式 |
C18H16O6 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-5-7-13-12(9-11)16(19)17(20)18(24-13)10-4-6-14(22-2)15(8-10)23-3/h4-9,20H,1-3H3 |
InChI 键 |
GTTYINPAUAIFMI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





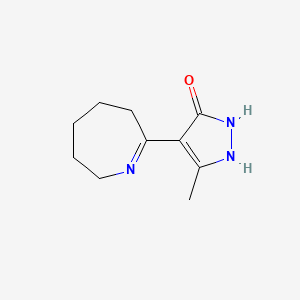
![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)


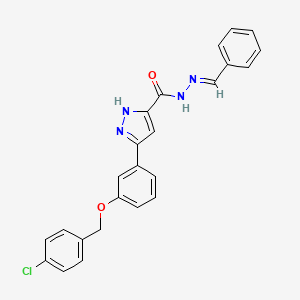
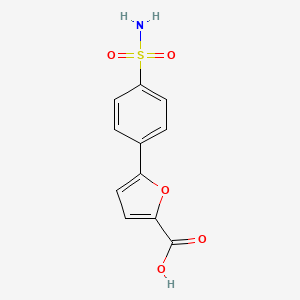


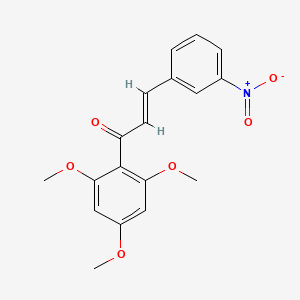
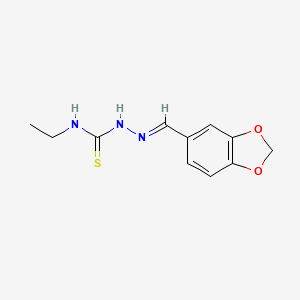
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)
